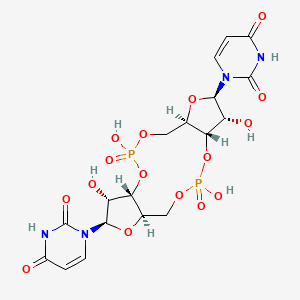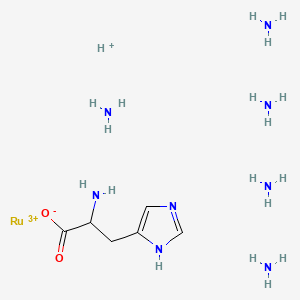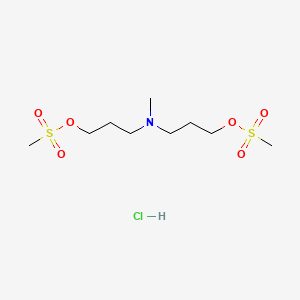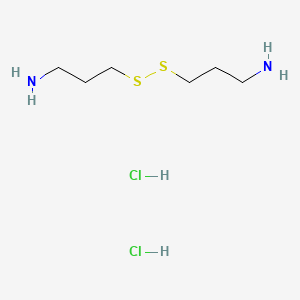
2,3,4-Trimethoxycinnamic acid
Vue d'ensemble
Description
2,3,4-Trimethoxycinnamic Acid is a chemical compound with the molecular formula C12H14O5 . It has an average mass of 238.237 Da and a monoisotopic mass of 238.084122 Da .
Molecular Structure Analysis
The molecular structure of 2,3,4-Trimethoxycinnamic acid consists of a cinnamic acid core with three methoxy groups attached at the 2, 3, and 4 positions . The compound has a double bond in the trans configuration .Physical And Chemical Properties Analysis
2,3,4-Trimethoxycinnamic Acid has a density of 1.2±0.1 g/cm3, a boiling point of 392.2±37.0 °C at 760 mmHg, and a flash point of 149.7±20.0 °C . It has a molar refractivity of 63.7±0.3 cm3, a polar surface area of 65 Å2, and a molar volume of 197.0±3.0 cm3 .Applications De Recherche Scientifique
Cholinesterase Inhibitory Activity
TMCA and its derivatives have been tested for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in vitro . This is significant because cholinesterase inhibitors are used in the treatment of Alzheimer’s disease and other dementias .
Anti-Stress Effects
TMCA has shown anti-stress effects . Stress is a major causative factor for abnormal behaviors such as anger, anxiety, and depression . TMCA and its derivatives ameliorated stress-induced anxiety in mice and rats .
Anxiolytic Properties
TMCA and its derivatives have been found to have anxiolytic properties . They extended the period of time spent in the open arms of an elevated plus maze, which is a common measure of anxiety in rodents .
Restoration of Tyrosine Hydroxylase Expression
Stress-mediated repression of tyrosine hydroxylase (TH) protein expression in the amygdala regions of rat brain and dopamine levels in the PC12 cells was restored by two selected derivatives of TMCA . TH is the rate-limiting enzyme in the biosynthesis of catecholamine at central and peripheral nervous system .
Inhibition of Dopamine and Serotonin Receptors
Given the preferential inhibitory activity of TMCA derivatives on dopamine and serotonin receptors, serotonergic road map of cellular signaling could be their target for anxiolytic effects .
Prevention of Neuronal Damage
TMCA derivatives could be promising agents to prevent neuronal damage associated with rampant stressful conditions .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 2,3,4-Trimethoxycinnamic acid are the serotonin (5-HT) subtype 1A receptor and gamma-aminobutyric acid type A (GABAA) receptors . These receptors play a crucial role in the serotonergic signaling system, which is involved in stress-related conditions .
Mode of Action
2,3,4-Trimethoxycinnamic acid interacts with its targets, the serotonin (5-HT) subtype 1A receptor and gamma-aminobutyric acid type A (GABAA) receptors, to mediate its anxiolytic effects . This interaction explores the crucial role of serotonergic signaling in stress-related conditions .
Biochemical Pathways
The compound affects the serotonergic signaling pathway, which is crucial in stress-related conditions . It also influences the Mitogen-activated protein kinase (MAPK) pathway, an intracellular signaling cascade implicated in learning, memory, immune system, and stress .
Result of Action
The molecular and cellular effects of 2,3,4-Trimethoxycinnamic acid’s action include the induction of oxidative stress and mitochondrial damage . Scanning electron microscopy has shown the formation of pores and leakage of cytoplasmic content .
Propriétés
IUPAC Name |
(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-9-6-4-8(5-7-10(13)14)11(16-2)12(9)17-3/h4-7H,1-3H3,(H,13,14)/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOPDNLIHHFGEC-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=CC(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C/C(=O)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
33130-03-9 | |
| Record name | trans-2,3,4-Trimethoxycinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033130039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-2,3,4-trimethoxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Trans-2, 3, 4-Trimethoxycinnamate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011721 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1193994.png)






![Ethyl 4-[(dimethylamino)methyl]-5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B1194003.png)